molecular formula C17H27NO6 B4992482 N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B4992482
M. Wt: 341.4 g/mol
InChI Key: DAMDIVAIMBGSJI-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butylphenoxy group, an ethyl linkage, and a methoxyethanamine moiety, combined with oxalic acid. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the tert-butylphenoxy precursor. One common method involves the alkylation of 4-tert-butylphenol with an appropriate alkylating agent, such as tert-butyl chloride, in the presence of a catalyst like ferric chloride . The resulting intermediate is then reacted with 2-methoxyethanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide
  • N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide
  • N-(2-(4-tert-butylphenoxy)-1-methyl)-3,3-diphenyl-1-propanamine

Highlighting Uniqueness

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyethanamine moiety, in particular, differentiates it from other similar compounds, providing distinct properties and applications.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-15(2,3)13-5-7-14(8-6-13)18-12-10-16-9-11-17-4;3-1(4)2(5)6/h5-8,16H,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMDIVAIMBGSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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